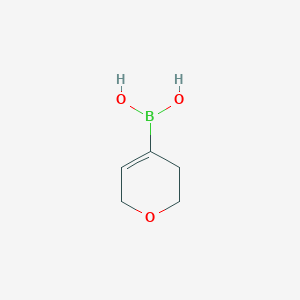

(3,6-Dihydro-2H-pyran-4-YL)boronic acid

CAS No.: 1002127-60-7

Cat. No.: VC2480151

Molecular Formula: C5H9BO3

Molecular Weight: 127.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1002127-60-7 |

|---|---|

| Molecular Formula | C5H9BO3 |

| Molecular Weight | 127.94 g/mol |

| IUPAC Name | 3,6-dihydro-2H-pyran-4-ylboronic acid |

| Standard InChI | InChI=1S/C5H9BO3/c7-6(8)5-1-3-9-4-2-5/h1,7-8H,2-4H2 |

| Standard InChI Key | YVWATSXVUOJOIG-UHFFFAOYSA-N |

| SMILES | B(C1=CCOCC1)(O)O |

| Canonical SMILES | B(C1=CCOCC1)(O)O |

Introduction

Chemical Properties and Structure

Physical and Chemical Properties

(3,6-Dihydro-2H-pyran-4-YL)boronic acid is characterized by specific physical and chemical properties that determine its behavior in various chemical environments. The compound has a molecular formula of C₅H₉BO₃ and a molecular weight of 127.94 g/mol . The structure consists of a partially unsaturated pyran ring with a boronic acid functional group at the 4-position.

Table 1: Physical and Chemical Properties of (3,6-Dihydro-2H-pyran-4-YL)boronic acid

The compound exhibits typical boronic acid characteristics, including moisture sensitivity, which necessitates proper storage conditions away from water and moisture to maintain its integrity. As indicated by its hazard classification (GHS07), it requires careful handling due to potential irritant properties .

Structural Characteristics

The molecular structure of (3,6-Dihydro-2H-pyran-4-YL)boronic acid features a six-membered ring with one oxygen atom at position 1, forming the pyran scaffold. The ring contains a double bond between positions 4 and 5, while the boronic acid group (-B(OH)₂) is attached at position 4. This arrangement creates a partially saturated heterocyclic system with specific conformational properties that influence its reactivity and interactions with biological targets.

The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups, providing a Lewis acidic center that can interact with various nucleophiles, including hydroxyl-containing molecules. This property is particularly important for its biological activities and synthetic applications. The presence of the pyran oxygen also contributes to the compound's ability to participate in hydrogen bonding and other non-covalent interactions, further enhancing its versatility in chemical and biological systems.

Synthesis Methods

Laboratory Synthesis

Several methods have been developed for the synthesis of (3,6-Dihydro-2H-pyran-4-YL)boronic acid at the laboratory scale. One common approach involves the hydroboration of 3,6-dihydro-2H-pyran with borane reagents, followed by oxidation to yield the boronic acid. This reaction typically requires controlled conditions, including an inert atmosphere and low temperatures to prevent decomposition of the borane intermediates.

Table 2: Laboratory Synthesis Methods for (3,6-Dihydro-2H-pyran-4-YL)boronic acid

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydroboration-Oxidation | 3,6-dihydro-2H-pyran, borane reagents | Inert atmosphere, low temperature | Moderate to high | |

| Metal-catalyzed borylation | 3,6-dihydro-2H-pyran, borylation reagents, metal catalyst | Controlled temperature, inert atmosphere | Variable | |

| Conversion from trifluoroborate | Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate, acid hydrolysis | Mild conditions | High |

The synthesis often requires purification steps to obtain the compound in high purity, which may include recrystallization, column chromatography, or other separation techniques. The selection of specific synthetic routes depends on factors such as availability of starting materials, desired purity, and scale of production.

Industrial Production

Industrial production of (3,6-Dihydro-2H-pyran-4-YL)boronic acid typically employs continuous flow reactors to ensure precise control over reaction conditions. This approach enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for scalable production, making it feasible for large-scale applications in pharmaceutical and agrochemical industries.

Industrial methods often focus on optimizing reaction parameters, including temperature, pressure, and reagent concentrations, to achieve cost-effective and environmentally sustainable production processes. Additionally, quality control measures are implemented to ensure consistent product quality that meets regulatory standards and specifications for commercial applications.

Chemical Reactivity

Types of Reactions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid exhibits diverse chemical reactivity, participating in several types of transformations that make it valuable in organic synthesis:

-

Cross-coupling reactions: The compound serves as an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with various aryl and vinyl halides in the presence of palladium catalysts. This application is particularly important in the synthesis of complex molecules with diverse structural features.

-

Oxidation reactions: The boronic acid group can undergo oxidation to form borate esters or boronic anhydrides, often using oxidizing agents such as hydrogen peroxide or sodium perborate.

-

Reduction reactions: Reduction of the compound can lead to borane derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.

-

Substitution reactions: The boronic acid functionality can be replaced by other groups through nucleophilic substitution, using nucleophiles such as amines or alcohols under appropriate conditions.

Table 3: Common Reactions of (3,6-Dihydro-2H-pyran-4-YL)boronic acid

| Reaction Type | Reagents | Conditions | Major Products | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Aryl/vinyl halides, Pd catalyst, base | Inert atmosphere, heat | C-C coupled products | |

| Oxidation | H₂O₂, sodium perborate | Mild conditions | Borate esters, anhydrides | |

| Reduction | LiAlH₄, NaBH₄ | Controlled temperature | Borane derivatives | |

| Substitution | Amines, alcohols | Mild conditions | Substituted pyran derivatives | |

| Conversion to trifluoroborate | KHF₂ | Aqueous conditions | Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate |

Reaction Mechanisms

The reactivity of (3,6-Dihydro-2H-pyran-4-YL)boronic acid is largely governed by the electronic properties of the boronic acid functional group and the structural features of the pyran ring. In Suzuki-Miyaura coupling reactions, the mechanism typically involves several key steps:

-

Oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst

-

Transmetalation of the boronic acid species to transfer the organic group to the palladium complex

-

Reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst

This mechanism is influenced by factors such as the choice of catalyst, base, and solvent, which can significantly impact reaction efficiency and selectivity. The presence of the pyran oxygen may also affect the electronic properties of the boronic acid group, potentially modifying its reactivity in different chemical environments.

For interactions with biological targets, the Lewis acidic character of the boron center enables the formation of reversible covalent bonds with hydroxyl groups present in enzymes or other biomolecules. This mechanism is particularly relevant for enzyme inhibition, where the compound can interact with active site residues such as serine or threonine, leading to changes in enzyme activity.

Applications in Organic Synthesis

Cross-Coupling Reactions

One of the most significant applications of (3,6-Dihydro-2H-pyran-4-YL)boronic acid is in Suzuki-Miyaura cross-coupling reactions. These transformations have become fundamental tools in organic synthesis, allowing for the construction of carbon-carbon bonds under relatively mild conditions. The compound serves as an effective boronic acid partner that can couple with various halides to introduce the dihydropyran moiety into complex molecular structures.

Several examples from patent literature and research publications demonstrate the utility of this compound in cross-coupling chemistry:

-

Synthesis of 6-(3,6-Dihydro-2H-pyran-4-yl)pyridazin-3-carboxylic acid through coupling with methyl 6-chloropyridazine-3-carboxylate using tetrakis(triphenylphosphine)palladium(0) catalyst and cesium carbonate base, achieving a yield of 79.2% .

-

Preparation of 3,4-bis(3,6-dihydro-2H-pyran-4-yl)aniline via coupling with 3,4-dibromoaniline using dichlorobis(diphenylphosphino)ferrocene palladium(II) and sodium carbonate, resulting in a high yield of 93.09% .

Pharmaceutical Intermediates

(3,6-Dihydro-2H-pyran-4-YL)boronic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways and receptors. Patent literature reveals its application in the preparation of GPR84 antagonists for the treatment of inflammatory disorders and inhibitors of PIKfyve for various therapeutic applications .

Table 4: Pharmaceutical Applications of (3,6-Dihydro-2H-pyran-4-YL)boronic acid

Biological Activity

Enzyme Interactions

(3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives exhibit notable interactions with various enzymes, particularly those with nucleophilic residues at their active sites. The boronic acid functional group can form reversible covalent bonds with hydroxyl groups present in amino acid residues such as serine, threonine, or tyrosine, leading to enzyme inhibition.

This property makes the compound valuable in the development of enzyme inhibitors for therapeutic applications. The ability to modulate enzyme activity through covalent bond formation provides a mechanism for targeted intervention in specific biochemical pathways associated with disease states.

Table 5: Enzyme Interactions of (3,6-Dihydro-2H-pyran-4-YL)boronic acid

Cellular Effects

At the cellular level, (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives can influence various processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound's ability to inhibit specific enzymes can lead to the modulation of signaling cascades that control cell proliferation, differentiation, and apoptosis.

Research suggests that boronic acid compounds, including (3,6-Dihydro-2H-pyran-4-YL)boronic acid, may affect cell cycle progression and apoptotic pathways, potentially offering therapeutic opportunities in areas such as cancer treatment. The compound's effects on proteasome activity, for example, can result in the accumulation of ubiquitinated proteins and subsequent alterations in gene expression, influencing cell cycle dynamics and survival mechanisms.

Derivatives and Related Compounds

(3,6-Dihydro-2H-pyran-4-YL)boronic acid serves as a precursor for the synthesis of various derivatives and related compounds with enhanced stability, reactivity, or specific functional properties. One notable derivative is potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate (CAS: 1612893-03-4), which offers improved stability compared to the parent boronic acid.

Trifluoroborate salts are tetracoordinate boron compounds that resist oxidation and protodeboronation, making them suitable for multi-step synthetic workflows that may involve harsh conditions or prolonged reaction times. The conversion of (3,6-Dihydro-2H-pyran-4-YL)boronic acid to its trifluoroborate salt typically involves treatment with potassium hydrogen fluoride (KHF₂) under aqueous conditions.

Another important derivative is 2-(3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as the pinacol ester of the boronic acid. This form offers enhanced stability and solubility in organic solvents, facilitating its use in various synthetic transformations .

Table 6: Derivatives and Related Compounds of (3,6-Dihydro-2H-pyran-4-YL)boronic acid

These derivatives expand the synthetic utility of (3,6-Dihydro-2H-pyran-4-YL)boronic acid, offering researchers alternative reagents with optimized properties for specific applications in organic synthesis and medicinal chemistry.

Research Developments and Future Directions

Research involving (3,6-Dihydro-2H-pyran-4-YL)boronic acid continues to evolve, with recent developments focusing on expanding its applications in pharmaceutical synthesis, exploring new reaction methodologies, and understanding its biological activities in greater detail. Patent literature indicates ongoing interest in utilizing this compound for the development of therapeutic agents targeting specific biological pathways, such as GPR84 antagonists for inflammatory disorders and PIKfyve inhibitors for various indications .

Future research directions may include:

-

Development of novel catalytic systems to enhance the efficiency and selectivity of cross-coupling reactions involving (3,6-Dihydro-2H-pyran-4-YL)boronic acid.

-

Exploration of the compound's potential in the synthesis of materials with unique properties for applications in electronics, sensing, or drug delivery.

-

Detailed investigation of structure-activity relationships to optimize the biological activities of derivatives containing the dihydropyran motif.

-

Advancement of sustainable synthetic methodologies for the preparation of (3,6-Dihydro-2H-pyran-4-YL)boronic acid and its derivatives, focusing on green chemistry principles.

-

Evaluation of the compound's potential in combination therapies, particularly in areas such as cancer treatment or antimicrobial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume